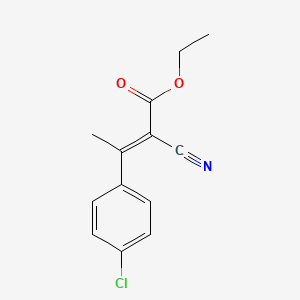

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

Description

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate is an α,β-unsaturated ester featuring a 4-chlorophenyl substituent and a cyano group at the α-position. This compound belongs to a class of acrylate derivatives known for their utility in synthesizing bioactive molecules, including 2-propenoylamides and 2-propenoates .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)-2-cyanobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFXBBFIXRQJBY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as sr-9009, act as agonists for the nuclear receptors rev-erbα and rev-erbβ. These receptors play crucial roles in regulating circadian rhythm and metabolic processes.

Mode of Action

Based on the action of similar compounds, it can be hypothesized that it may interact with its targets (like rev-erbα and rev-erbβ) to modulate their activity. This interaction could lead to changes in gene expression and cellular processes.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. These interactions can influence various biochemical reactions.

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels.

Biological Activity

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a δ-keto ester structure, characterized by the presence of a cyano group and a chlorinated phenyl moiety. This unique structure enhances its electrophilic nature, making it a valuable precursor in the synthesis of various bioactive compounds. The molecular formula is C12H10ClN2O2, with a molecular weight of approximately 250.67 g/mol.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast cancer (e.g., MCF-7 and MDA-MB-231) and lung cancer (A549) .

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases .

The mechanism of action for this compound typically involves interactions with biological targets such as enzymes and receptors. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on target proteins, leading to inhibition of their activity.

Synthesis Methods

This compound can be synthesized using various methods, with the Reformatsky reaction being one of the most common approaches. A typical synthetic route includes:

- Reformatsky Reaction : This involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of zinc metal.

- Cyclization : The intermediate can undergo cyclization to yield the final product.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Antimicrobial Study : A study evaluating its antimicrobial properties found that derivatives exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antibacterial agent.

- Anticancer Activity : In vitro assays demonstrated that this compound induced cell cycle arrest and apoptosis in cancer cell lines, suggesting its utility as an anticancer drug candidate .

- Enzyme Inhibition : Research has shown that this compound effectively inhibits lactate dehydrogenase (LDH), a key enzyme in cancer metabolism .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | C12H10ClN | Similar electrophilic nature; used in polymer synthesis |

| Ethyl 3-(4-bromophenyl)-2-cyanoacrylate | C12H10BrN | Bromine substitution alters reactivity |

| Ethyl (E)-3-(4-methylphenyl)-2-cyano-2-butenoate | C13H12N | Methyl substitution affects biological activity |

Scientific Research Applications

Chemical Properties and Structure

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate has the molecular formula . It features a cyano group, which contributes to its reactivity and biological activity. The presence of the chlorophenyl group enhances its potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study:

A study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The results suggested that it could be a promising lead compound for the development of new anticancer therapies.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Effects

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Pesticidal Activity

This compound has shown promise as an agrochemical, particularly as a pesticide. Its structure allows it to interact with biological systems of pests effectively.

Case Study:

Field trials have demonstrated that formulations containing this compound significantly reduced pest populations while maintaining safety for beneficial insects.

Herbicidal Properties

Research has also explored its herbicidal properties, showing effective control over certain weed species without adversely affecting crop yields.

Data Table: Herbicidal Efficacy

| Weed Species | Control Rate (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 70 |

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate

Ethyl (2E)-3-phenyl-2-butenoate

- Functional Groups: Lacks the cyano group, reducing electron-withdrawing effects .

- Applications : Primarily used as a building block in organic synthesis, but its simpler structure may limit versatility in forming complex pharmacophores.

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

- Substituent: 4-chlorophenyl (electron-withdrawing) and cyano group (strong electron-withdrawing).

- Electronic Effects : The combined electron-withdrawing groups stabilize the α,β-unsaturated system, increasing electrophilicity at the β-carbon. This enhances reactivity in Michael additions and cycloadditions.

Data Table: Structural and Functional Comparisons

Q & A

Basic: What spectroscopic methods are recommended to confirm the (2E) stereochemistry of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate?

Answer:

The (2E) configuration can be confirmed using a combination of <sup>1</sup>H NMR and X-ray crystallography .

- <sup>1</sup>H NMR : Coupling constants (J-values) between protons on the double bond (e.g., vicinal coupling ~12–16 Hz for trans-configuration) and chemical shifts of olefinic protons provide stereochemical evidence. For example, in similar compounds, the (E)-isomer exhibits distinct splitting patterns due to diastereotopic protons .

- X-ray crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) offers unambiguous confirmation of the spatial arrangement. High-resolution data collection (e.g., Cu-Kα radiation) and refinement to R-factors < 0.05 ensure accuracy .

Advanced: How can computational toxicology models be validated against experimental cytotoxicity data for this compound?

Answer:

Validation involves:

In silico predictions : Use tools like admetSAR© to predict mutagenicity, carcinogenicity, and biodegradability. For this compound analogs, computational models classify compounds as "readily biodegradable" with low theoretical toxicity .

In vitro assays : Compare predictions with experimental cytotoxicity data (e.g., hemolysis assays using human erythrocytes). For example, structural analogs with dichlorophenyl groups showed minimal hemolytic activity at concentrations <300 µg/mL, aligning with computational non-toxicity classifications. Discrepancies (e.g., isomer-specific toxicity) require revisiting force-field parameters in simulations .

Basic: What reaction conditions optimize the synthesis of this compound with high stereoselectivity?

Answer:

Key steps include:

- Hydroformylation : Use Rh-catalyzed conditions (e.g., Rh(acac)(CO)2 with bisphosphine ligands) to control regiochemistry.

- Wittig reaction : Employ (carbethoxymethylene)triphenylphosphorane to form the α,β-unsaturated ester. A 77–86% yield is achievable under anhydrous conditions (dry THF, N2 atmosphere) at 60°C for 12 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes stereoisomeric impurities. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Advanced: How can researchers resolve contradictions between predicted biodegradability and environmental persistence of this compound?

Answer:

Address discrepancies through:

Enhanced biodegradability testing : Conduct OECD 301F (Ready Biodegradability) tests under varying pH, temperature, and microbial consortium conditions. Structural analogs predicted as "readily biodegradable" may require longer incubation periods (>28 days) due to steric hindrance from the cyano group .

Metabolite profiling : Use LC-HRMS to identify persistent intermediates (e.g., chlorophenyl derivatives) that evade computational models. Adjust predictions by incorporating metabolite toxicity into QSAR frameworks .

Basic: Which crystallization techniques are suitable for obtaining high-quality crystals of this compound for X-ray analysis?

Answer:

- Solvent diffusion : Dissolve the compound in a volatile solvent (e.g., dichloromethane) and layer with a non-solvent (hexane) to induce slow crystallization.

- Temperature gradient : Use a controlled cooling ramp (e.g., 0.5°C/hour) in a mixture of ethyl acetate and methanol.

- Software tools : Refine crystal structures using SHELXL for small-molecule precision (R1 < 0.05) and visualize with ORTEP-3 to confirm molecular geometry .

Advanced: What strategies mitigate hemolytic activity observed in structural analogs during preclinical testing?

Answer:

- Structural modification : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF3) to reduce membrane disruption.

- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to minimize direct erythrocyte interaction.

- Dose adjustment : Limit concentrations to <100 µg/mL in in vitro assays, as analogs showed >50% hemolysis only at ≥300 µg/mL .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is indicated by a single peak.

- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) with mass accuracy <5 ppm. For example, a calculated m/z of 263.0455 should match experimental data .

- Melting point : Compare with literature values (if available) to detect impurities.

Advanced: What mechanistic insights explain the stereoselectivity in the synthesis of (2E)-configured analogs?

Answer:

- Electronic effects : Electron-withdrawing groups (e.g., cyano) stabilize the transition state via conjugation, favoring the (E)-isomer.

- Steric hindrance : Bulky substituents on the β-carbon (e.g., 4-chlorophenyl) adopt trans-arrangements to minimize non-bonded interactions. Computational modeling (DFT calculations) can quantify energy differences between (E) and (Z) isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.